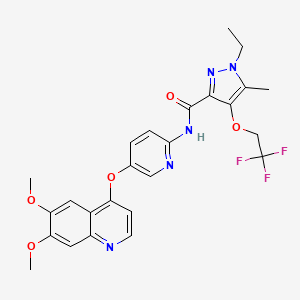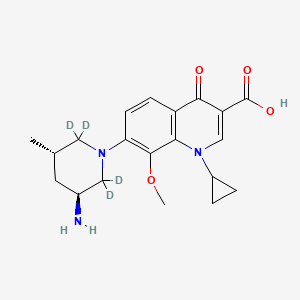
Nemonoxacin-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nemonoxacin-d4 is a deuterium-labeled derivative of nemonoxacin, a non-fluorinated quinolone antibacterial agent. Nemonoxacin is known for its broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant pathogens . The deuterium labeling in this compound is primarily used for pharmacokinetic studies and drug metabolism research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of nemonoxacin-d4 involves the incorporation of deuterium atoms into the nemonoxacin molecule. This is typically achieved through deuterium exchange reactions, where hydrogen atoms in the nemonoxacin structure are replaced with deuterium. The process often involves the use of deuterated solvents and catalysts to facilitate the exchange .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves continuous flow systems optimized for high yield and enantioselectivity. Machine learning algorithms are sometimes employed to optimize reaction conditions and improve efficiency .
化学反应分析
Types of Reactions
Nemonoxacin-d4, like its parent compound nemonoxacin, undergoes various chemical reactions, including:
Oxidation: Nemonoxacin can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert nemonoxacin to its reduced forms.
Substitution: Nemonoxacin can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of nemonoxacin .
科学研究应用
Nemonoxacin-d4 is extensively used in scientific research, particularly in the following areas:
Chemistry: Used as a tracer in studies involving drug metabolism and pharmacokinetics.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: Investigated for its potential in treating bacterial infections, including those caused by resistant strains.
Industry: Utilized in the development and optimization of antibacterial formulations.
作用机制
Nemonoxacin-d4, like nemonoxacin, exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, transcription, and recombination. By inhibiting these enzymes, this compound prevents bacterial DNA synthesis, leading to cell death .
相似化合物的比较
Similar Compounds
Levofloxacin: A fluoroquinolone with a similar mechanism of action but different chemical structure.
Moxifloxacin: Another fluoroquinolone with broad-spectrum antibacterial activity.
Ciprofloxacin: A widely used fluoroquinolone with activity against a range of bacterial pathogens.
Uniqueness of Nemonoxacin-d4
This compound is unique due to its non-fluorinated structure, which reduces the risk of selecting resistant pathogens compared to fluoroquinolones. Additionally, the deuterium labeling enhances its utility in pharmacokinetic and metabolic studies, providing valuable insights into drug behavior in biological systems .
属性
分子式 |
C20H25N3O4 |
|---|---|
分子量 |
375.5 g/mol |
IUPAC 名称 |
7-[(3S,5S)-3-amino-2,2,6,6-tetradeuterio-5-methylpiperidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H25N3O4/c1-11-7-12(21)9-22(8-11)16-6-5-14-17(19(16)27-2)23(13-3-4-13)10-15(18(14)24)20(25)26/h5-6,10-13H,3-4,7-9,21H2,1-2H3,(H,25,26)/t11-,12-/m0/s1/i8D2,9D2 |
InChI 键 |
AVPQPGFLVZTJOR-ORNRWCBTSA-N |
手性 SMILES |
[2H]C1([C@H](C[C@@H](C(N1C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)([2H])[2H])N)C)[2H] |
规范 SMILES |
CC1CC(CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


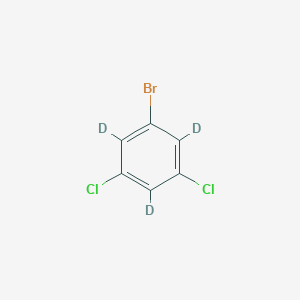
![N-[6-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]pyridin-3-yl]-2,3-diphenylpropanamide](/img/structure/B12401954.png)
![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] heptadecanoate](/img/structure/B12401956.png)
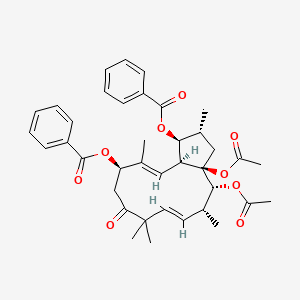
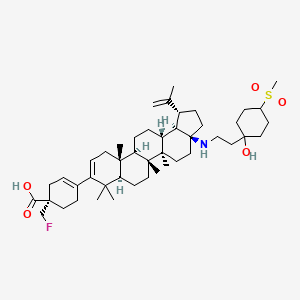

![(2R)-4-(1-adamantyl)-N-[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethyl]-2-methylbutanamide](/img/structure/B12401962.png)
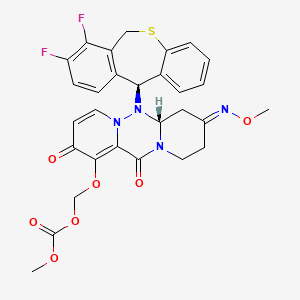

![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12401973.png)
![N'-cyclohexyl-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]propane-1,3-diamine](/img/structure/B12401977.png)
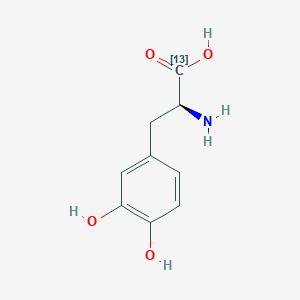
![disodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(4-sulfonatophenyl)methyl]anilino]methyl]benzenesulfonate](/img/structure/B12402000.png)
